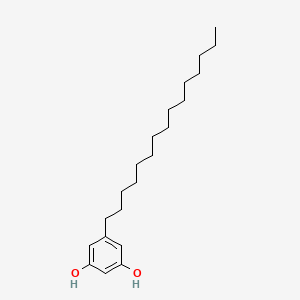

5-Pentadecylresorcinol

概要

説明

アディポスタチンAは、5-ペンタデシルベンゼン-1,3-ジオールとしても知られており、アルキルレソルシノールの一種です。アルキルレソルシノールは、長い脂肪族鎖とフェノール環からなるフェノール性脂質の一種です。化学的には、ウルシオール(ツタウルシに含まれる刺激物質)と類似しています。 アディポスタチンAは、イチョウの果実、ストレプトマイセス・シアネウス、カシューナッツ殻液、アナカルディウム・オソニアナム、そしてアルディシア・エリプティカに見られます .

2. 製法

合成経路と反応条件: アディポスタチンAは、様々な方法で合成することができます。一般的な方法の一つに、レソルシノールと長鎖アルキルハライドを塩基性条件下で縮合させる方法があります。この反応は、通常、炭酸カリウムなどの強塩基と、ジメチルスルホキシドなどの極性非プロトン性溶媒を必要とします。 反応は、アルキルレソルシノール形成を促進するために、高温で行われます .

工業的生産方法: アディポスタチンAの工業的生産には、カシューナッツ殻液やストレプトマイセス・シアネウスなどの天然資源からの抽出が用いられることが多いです。 粗抽出物は、アディポスタチンAを単離・精製するために、シリカゲル、セファデックスLH-20、および分取用C-18クロマトグラフィーによる多段階処理を行います .

準備方法

Synthetic Routes and Reaction Conditions: Adipostatin A can be synthesized through various methods. One common approach involves the condensation of resorcinol with a long-chain alkyl halide under basic conditions. This reaction typically requires a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the alkylresorcinol .

Industrial Production Methods: Industrial production of Adipostatin A often involves the extraction from natural sources such as cashew nutshell liquid or Streptomyces cyaneus. The crude extract is subjected to multiple steps of silica gel, Sephadex LH-20, and preparative C-18 chromatography to isolate and purify Adipostatin A .

化学反応の分析

反応の種類: アディポスタチンAは、以下を含む様々な化学反応を起こします。

酸化: アディポスタチンAは、酸化されてキノンを生成します。

還元: フェノール基は、還元されて対応するヒドロキノンを生成します。

置換: ヒドロキシル基は、様々な求電子剤との置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 塩基の存在下で、アシルクロリドやアルキルハライドなどの求電子剤が使用されます。

主要な生成物:

酸化: キノンの生成。

還元: ヒドロキノンの生成。

置換: アルキル化またはアシル化誘導体の生成.

科学的研究の応用

Biological Activities

5-Pentadecylresorcinol exhibits a range of biological activities that make it valuable in research and application:

- Antimicrobial Activity : It has shown efficacy against various pathogens, including fungi such as Candida albicans and Saccharomyces cerevisiae . The compound acts as an antifungal agent by disrupting cell membrane integrity.

- Anticancer Properties : Research indicates that this compound possesses cytotoxic effects on tumor cells, inhibiting their growth through mechanisms such as the inhibition of glycerol-3-phosphate dehydrogenase . Studies have demonstrated its potential in preventing triglyceride accumulation in fibroblast cells .

- Larvicidal Effects : The compound has been tested for its larvicidal activity against mosquito larvae, particularly Aedes aegypti, indicating its potential use in vector control strategies .

Applications in Pharmaceuticals

Given its diverse biological activities, this compound is being explored for various pharmaceutical applications:

- Antifungal Agents : Its effectiveness against fungal pathogens positions it as a candidate for developing new antifungal medications.

- Cancer Therapeutics : The compound's ability to inhibit tumor cell growth suggests potential for use in cancer treatment protocols. Further studies are needed to elucidate its mechanisms and optimize formulations for clinical use.

Agricultural Applications

In agriculture, this compound has been identified as a natural antifungal compound that can enhance crop protection:

- Disease Resistance : Research indicates that the concentration of this compound in fruits can influence their susceptibility to postharvest diseases caused by pathogens like Colletotrichum and Penicillium .

- Nutritional Influence : The application of nitrogen fertilizers has been shown to affect the levels of this compound in crops, suggesting that agricultural practices can be optimized to enhance this compound's protective effects against diseases .

Food Science Applications

The antioxidant properties of this compound also make it relevant in food science:

- Preservative Potential : Its ability to inhibit microbial growth could be harnessed to extend the shelf life of food products.

- Health Benefits : As a component of dietary supplements, it may contribute to health benefits associated with antioxidant activity.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against fungi | |

| Anticancer | Cytotoxic to tumor cells | |

| Larvicidal | Active against Aedes aegypti |

Table 2: Agricultural Impact on Resorcinol Concentration

作用機序

アディポスタチンAは、主にグリセロール-3-リン酸デヒドロゲナーゼを阻害することでその効果を発揮します。この酵素は、解糖系と脂質代謝において重要な役割を果たします。アディポスタチンAは、この酵素を阻害することで、グリセロール-3-リン酸からジヒドロキシアセトンリン酸への変換を阻止し、細胞におけるトリグリセリド蓄積を抑制します。 この機序は、代謝性疾患と癌の文脈において特に重要です .

類似化合物:

アディポスタチンB: 類似の構造を持つ別のアルキルレソルシノールですが、アルキル鎖長が異なります。

ウルシオール: 化学的に類似していますが、ツタウルシに見られ、刺激作用で知られています。

ビロボル: イチョウに含まれる関連化合物で、類似の生物活性があります。

独自性: アディポスタチンAは、グリセロール-3-リン酸デヒドロゲナーゼに対する特異的な阻害作用と、様々な天然資源に存在することによって、独自性を持ちます。 トリグリセリド蓄積を抑制する能力と、潜在的な抗がん特性は、科学研究と産業応用の両方において、注目すべき化合物となっています .

類似化合物との比較

Adipostatin B: Another alkylresorcinol with a similar structure but different alkyl chain length.

Urushiol: Chemically similar but found in poison ivy and known for its irritant properties.

Bilobol: A related compound found in Ginkgo biloba with similar biological activities.

Uniqueness: Adipostatin A is unique due to its specific inhibitory action on glycerol-3-phosphate dehydrogenase and its presence in a variety of natural sources. Its ability to prevent triglyceride accumulation and its potential anti-cancer properties make it a compound of significant interest in both scientific research and industrial applications .

生物活性

5-Pentadecylresorcinol (5-PDR) is a phenolic compound with significant biological activities, primarily derived from various plant species and fungi, notably Penicillium sclerotiorum. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme-inhibiting properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its long alkyl chain (pentadecyl) attached to a resorcinol moiety. Its molecular formula is , and it acts as an inhibitor of glycerol-3-phosphate dehydrogenase, which plays a role in lipid metabolism.

Biological Activities

1. Antimicrobial Properties

5-PDR exhibits notable antimicrobial activities against various pathogens. Research has shown that it possesses antifungal properties against Candida albicans and Saccharomyces cerevisiae, as well as antibacterial effects against several bacterial strains. The mechanism of action is believed to involve disruption of cellular membranes due to its hydrophobic nature .

2. Anticancer Activity

Studies indicate that 5-PDR has cytotoxic effects on tumor cells. For instance, it has been reported to inhibit the proliferation of fibroblast tumor cells (KB) and has shown potential in preventing triglyceride accumulation in fibroblast cells (3T3-L1) by inhibiting glycerol-3-phosphate dehydrogenase .

3. Larvicidal Effects

The compound has demonstrated larvicidal activity against Aedes aegypti, the mosquito vector for dengue fever. This property highlights its potential use in pest control strategies .

4. Antioxidant Potential

5-PDR also exhibits antioxidant properties, contributing to its ability to slow lipid oxidation in food products such as cereal grains. Its efficacy as an antioxidant can be crucial in food preservation and enhancing the shelf life of food products .

Research Findings

Recent studies have focused on isolating 5-PDR from various sources, particularly from the Amazonian fungus Penicillium sclerotiorum. The isolation process involved submerged culture systems followed by solvent extraction and characterization through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 5-PDR revealed that it effectively inhibited the growth of pathogenic fungi and bacteria. The results indicated that concentrations as low as 0.05% could significantly reduce microbial load in treated samples .

Case Study 2: Anticancer Activity

In vitro studies on fibroblast tumor cells showed that treatment with 5-PDR resulted in a marked decrease in cell viability, suggesting its potential use as a therapeutic agent in cancer treatment. The compound's mechanism appears to involve apoptosis induction through metabolic pathway interference .

特性

IUPAC Name |

5-pentadecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h16-18,22-23H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVSCMOUFCNCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062875 | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3158-56-3 | |

| Record name | 5-Pentadecylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipostatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pentadecylresorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pentadecylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PENTADECYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1FU33YCG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95.5 - 96 °C | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。